molecular formula C18H19N3O3S B4326112 8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

Cat. No.: B4326112
M. Wt: 357.4 g/mol
InChI Key: VUGXWIZFMQXSRP-UHFFFAOYSA-N
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Description

8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a pyridoquinazolinone core with a sulfonyl group attached to a 3-methylpiperidine moiety. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridoquinazolinone Core: This step involves the cyclization of appropriate precursors to form the pyridoquinazolinone core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride is reacted with the pyridoquinazolinone core in the presence of a base such as pyridine or triethylamine.

    Attachment of the 3-Methylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the 3-methylpiperidine moiety is attached to the sulfonyl group. This step typically requires the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine moiety can yield N-oxide derivatives, while reduction of the sulfonyl group can produce sulfide or thiol derivatives.

Scientific Research Applications

8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can be compared with other similar compounds, such as:

    4-[(3-methylpiperidin-1-yl)sulfonyl]aniline: This compound shares the piperidine sulfonyl moiety but lacks the pyridoquinazolinone core, resulting in different chemical and biological properties.

    3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid: This compound has a benzoic acid core instead of the pyridoquinazolinone core, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(3-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-5-4-9-20(12-13)25(23,24)14-7-8-16-15(11-14)18(22)19-17-6-2-3-10-21(16)17/h2-3,6-8,10-11,13H,4-5,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGXWIZFMQXSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
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8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

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